molecular formula C7H15IN2S B14588429 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 61640-37-7

1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B14588429
CAS No.: 61640-37-7
M. Wt: 286.18 g/mol
InChI Key: MEBLPOJORGMXFK-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and inorganic anions. This particular compound is characterized by its imidazolium core, which is substituted with ethyl, methyl, and methylsulfanyl groups, and paired with an iodide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with ethyl iodide, followed by the introduction of a methylsulfanyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in a polar solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolium ring can be reduced under specific conditions, although this is less common.

    Substitution: The iodide anion can be substituted with other anions through metathesis reactions using silver salts or other halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Silver nitrate, sodium chloride.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Corresponding imidazolium salts with different anions.

Scientific Research Applications

1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.

    Biology: Investigated for its potential as a stabilizing agent for enzymes and proteins.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is largely dependent on its ionic nature. In electrochemical applications, the compound facilitates ion transport due to its high ionic conductivity. In biological systems, it may interact with cellular membranes and proteins, altering their structure and function. The exact molecular targets and pathways can vary based on the specific application and context.

Comparison with Similar Compounds

  • 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Comparison: Compared to these similar compounds, 1-Ethyl-3-methyl-2-(methylsulfanyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of the methylsulfanyl group, which can impart different chemical reactivity and physical properties. For instance, the methylsulfanyl group can undergo oxidation, providing additional functionalization options. Additionally, the iodide anion can be easily substituted, allowing for the synthesis of a variety of imidazolium salts with tailored properties.

Properties

CAS No.

61640-37-7

Molecular Formula

C7H15IN2S

Molecular Weight

286.18 g/mol

IUPAC Name

1-ethyl-3-methyl-2-methylsulfanyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C7H14N2S.HI/c1-4-9-6-5-8(2)7(9)10-3;/h5-7H,4H2,1-3H3;1H

InChI Key

MEBLPOJORGMXFK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1C=CN(C1SC)C.[I-]

Origin of Product

United States

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